![molecular formula C12H23N3O B2501425 N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide CAS No. 2305474-55-7](/img/structure/B2501425.png)
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide, also known as DMPP, is a compound that has been widely used in scientific research due to its ability to activate nicotinic acetylcholine receptors (nAChRs). DMPP is a potent agonist of nAChRs and has been used to study the physiological and biochemical effects of nAChR activation.
Wirkmechanismus
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide activates nAChRs by binding to the orthosteric site on the receptor. This binding causes a conformational change in the receptor that opens the ion channel and allows the influx of cations such as Na+ and Ca2+. The resulting depolarization of the membrane potential can lead to the release of neurotransmitters and the activation of downstream signaling pathways.
Biochemische Und Physiologische Effekte
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. In neurons, N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide can increase the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs) by activating presynaptic nAChRs. N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide can also enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the hippocampus. In addition, N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide has been shown to increase the release of dopamine in the striatum, a brain region involved in reward processing.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide has several advantages as a research tool. It is a potent and selective agonist of nAChRs, which allows for the specific activation of these receptors without affecting other neurotransmitter systems. N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide is also relatively stable and can be stored for extended periods of time. However, N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide has some limitations as well. It has a relatively short half-life and can be rapidly metabolized in vivo. In addition, N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide can be toxic at high concentrations, which can limit its use in certain experimental paradigms.
Zukünftige Richtungen
For research on N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide include investigating its role in addiction and substance abuse, as well as its potential therapeutic applications in neurodegenerative diseases.
Synthesemethoden
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide can be synthesized through a multistep process starting from 4-methyl-1,4-diazepan-1-amine. The first step involves the protection of the amino group with tert-butoxycarbonyl (Boc) to form Boc-protected 4-methyl-1,4-diazepan-1-amine. The Boc group is then removed with trifluoroacetic acid (TFA) to expose the amino group. The resulting amine is then reacted with 3-bromopropionyl bromide to form N-(3-bromopropionyl)-4-methyl-1,4-diazepan-1-amine. This intermediate is then reacted with propargylamine to form N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide has been used extensively in scientific research to study the physiological and biochemical effects of nAChR activation. nAChRs are a type of ligand-gated ion channel that are widely expressed in the nervous system and play important roles in neurotransmission, learning, and memory. N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide is a potent agonist of nAChRs and has been used to study the effects of nAChR activation on neuronal excitability, synaptic transmission, and plasticity.
Eigenschaften
IUPAC Name |
N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-3-12(16)13-6-4-8-15-9-5-7-14(2)10-11-15/h3H,1,4-11H2,2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEGWVDUZUKWCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

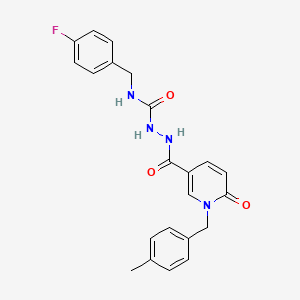
![N-butyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2501343.png)
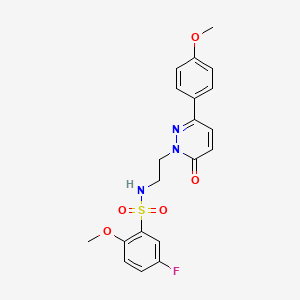
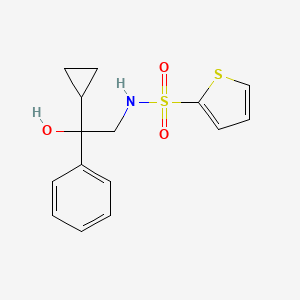
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2501346.png)
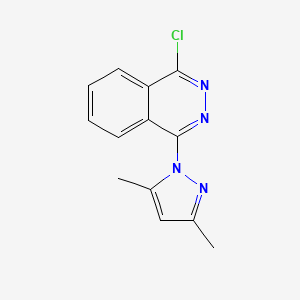
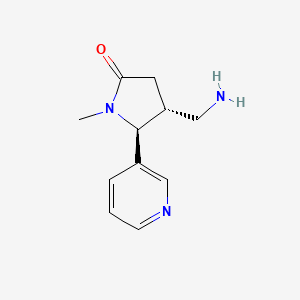
![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2501352.png)
![(E)-3-(2-methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-propenamide](/img/structure/B2501353.png)
![N-[2-(4-bromophenoxy)ethyl]acetamide](/img/structure/B2501355.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501356.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2501358.png)
![1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane](/img/structure/B2501364.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)